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2-Chloro-1H-imidazole-5-

carbaldehyde

CAS No.: 1333235-40-7

Cat. No.: B1614362

Get Quote

Executive Summary: The "Tri-Vector" Scaffold
2-Chloro-1H-imidazole-5-carbaldehyde represents a privileged "tri-vector" scaffold in drug

discovery. Unlike its more famous alkylated cousin (the Losartan intermediate, 2-butyl-4-chloro-

5-formylimidazole), this unsubstituted core offers three orthogonal points of diversity without the

steric bulk of a fixed alkyl chain.

Vector 1 (C5-Formyl): A highly reactive electrophile for reductive aminations, condensations,

and heterocycle formation.

Vector 2 (C2-Chloro): A latent handle for nucleophilic aromatic substitution (SNAr) or

transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

Vector 3 (N1-H): An acidic nitrogen amenable to alkylation or arylation to tune solubility and

pharmacokinetic (PK) profiles.

This guide provides the protocols and mechanistic insights required to exploit these vectors for

library generation.
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Reactivity Landscape
The following diagram maps the logical flow of chemical space accessible from this core.

2-Chloro-1H-imidazole-
5-carbaldehyde

C5-Formyl Vector
(Electrophile)

C2-Chloro Vector
(Leaving Group)

N1-H Vector
(Nucleophile)

Reductive Amination
(2°/3° Amines)

 R-NH2 / NaBH(OAc)3

Heterocyclization
(Imidazopyrimidines)

 Amidines / Heat

Suzuki Coupling
(Biaryl Scaffolds)

 Ar-B(OH)2 / Pd(0)

S_NAr Displacement
(Amines/Thiols)

 R-SH or R-NH2 / Heat

N-Alkylation
(Regioisomers)

 R-X / Base

Click to download full resolution via product page

Figure 1: Orthogonal reactivity vectors of the 2-chloro-1H-imidazole-5-carbaldehyde scaffold.

Derivative Class A: C5-Functionalization (The
"Warhead")
The C5-aldehyde is the most reactive handle. It is distinct from benzaldehydes due to the

electron-rich imidazole ring, yet the electron-withdrawing nature of the adjacent imine nitrogen

(N3) and the C2-chlorine enhances its electrophilicity compared to simple imidazoles.

Reductive Amination
This is the primary route for generating diversity. The reaction proceeds via an iminium ion

intermediate.

Mechanism: Formation of the carbinolamine
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dehydration to imine/iminium

hydride reduction.

Critical Insight: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride (

). STAB is milder and prevents the direct reduction of the aldehyde to the alcohol (a common
side reaction with

) before the imine is formed.

Protocol 1: General Reductive Amination
Imine Formation: Dissolve 2-Chloro-1H-imidazole-5-carbaldehyde (1.0 eq) and the Amine

(1.1 eq) in 1,2-Dichloroethane (DCE) or THF.

Acid Catalysis: Add Acetic Acid (1.0–2.0 eq) to catalyze imine formation. Stir for 1–2 hours at

room temperature.

Note: Monitoring by TLC/LCMS usually shows the disappearance of the aldehyde.

Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

Workup: Stir for 4–16 hours. Quench with saturated aqueous

. Extract with EtOAc or DCM.

Purification: Flash chromatography (DCM/MeOH gradients).

Heterocyclization (Imidazo-fused systems)
Condensation with binucleophiles (e.g., amidines, guanidines, or 1,2-diamines) builds fused

ring systems.

Target: Imidazo[1,2-a]pyrimidines or Imidazo[2,1-b]thiazoles.[1]

Reagent: 2-Aminopyrimidine or thiourea derivatives.
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Derivative Class B: C2-Functionalization (The
"Anchor")
The C2-position is flanked by two nitrogens, making it electron-deficient. The chlorine atom is a

viable leaving group, activated further by the electron-withdrawing formyl group at C5.

Suzuki-Miyaura Cross-Coupling
This reaction replaces the chlorine with an aryl or heteroaryl group.

Challenge: Imidazole nitrogens can coordinate to Palladium, poisoning the catalyst.

Solution: Use N-protection (e.g., SEM, Boc) prior to coupling, or use robust catalyst systems

like Pd(dppf)Cl₂ or XPhos Pd G2.

Protocol 2: C2-Arylation (Suzuki)
Setup: In a microwave vial, combine 2-Chloro-1H-imidazole-5-carbaldehyde (1.0 eq), Aryl

Boronic Acid (1.5 eq), and

(3.0 eq).

Solvent: Add a degassed mixture of Dioxane:Water (4:1).

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

Reaction: Seal and heat to 100°C for 2–12 hours (or 120°C for 30 min in microwave).

Workup: Filter through Celite, dilute with water, extract with EtOAc.

Nucleophilic Aromatic Substitution ( )
While less reactive than 2-chloropyridine, the 2-chloroimidazole can undergo displacement with

strong nucleophiles (thiols, alkoxides) or amines under forcing conditions.

Conditions: DMF/DMSO,

, Base (
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or NaH).

Derivative Class C: N1-Alkylation (Solubility & PK)
N-alkylation is often the first step in library synthesis to block the acidic proton and improve

solubility in organic solvents.

Regioselectivity (N1 vs N3)
Alkylation of 4(5)-substituted imidazoles typically yields a mixture of regioisomers.

Sterics vs. Thermodynamics:

N1-Alkylation (Desired): Places the alkyl group distal to the C5-formyl group (1,5-

disubstitution pattern).

N3-Alkylation (Common byproduct): Places the alkyl group proximal to the C5-formyl

group (1,4-disubstitution pattern).

Control Strategy:

Base Selection:

in DMF often favors the 1,4-isomer (N3 attack) due to chelation/hydrogen bonding effects.

Trityl Protection: Use Trityl chloride (Trt-Cl) to sterically block one nitrogen, then alkylate

the other, though this is often used for transient protection.

Table 1: Regioselectivity Trends in Alkylation
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Conditions Major Isomer Rationale

NaH / DMF / R-X Mixture (often ~1:1)
Rapid, irreversible

deprotonation.

/ Acetone / R-X N1-Alkyl (1,5-product)

Thermodynamic control; steric

hindrance minimizes N3

attack.

Mitsunobu (R-OH) N1-Alkyl (1,5-product)

Steric bulk of

adduct directs attack to less

hindered N.

Synthesis of the Core Scaffold[3][4]
If the core is not purchased, it is synthesized via the Vilsmeier-Haack reaction on 2-

chloroimidazole or a cyclization strategy.

Glycine Ester
HCl

Imidazolone
Intermediate

 Condensation

Imidate
(R-CN + EtOH)

Vilsmeier-Haack
(POCl3 / DMF)

 Chlorination &
Formylation 2-Chloro-1H-imidazole-

5-carbaldehyde
 Hydrolysis

Click to download full resolution via product page

Figure 2: Synthetic route to the 2-chloro-5-formylimidazole core.

The Vilsmeier-Haack step is "double-duty": it converts the imidazolone (carbonyl) to a chloro-

imidazole and installs the formyl group at the C5 position simultaneously.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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